6-(2-Methoxyphenyl)pyrazin-2-amine is a compound that belongs to the class of pyrazine derivatives, which are significant in organic chemistry due to their diverse applications in pharmaceuticals and materials science. This compound features a pyrazine ring substituted with a methoxyphenyl group, which enhances its potential for biological activity and chemical reactivity. The compound is of interest for its possible applications in medicinal chemistry, particularly as a scaffold for the development of bioactive molecules.
This compound can be synthesized from various precursors through methods that typically involve nucleophilic substitution reactions or coupling reactions. It falls under the classification of heterocyclic compounds, specifically pyrazines, which are characterized by a six-membered ring containing two nitrogen atoms. Pyrazine derivatives often exhibit a range of biological activities, making them valuable in drug discovery and development.
The synthesis of 6-(2-Methoxyphenyl)pyrazin-2-amine can be achieved through several methods:
The molecular structure of 6-(2-Methoxyphenyl)pyrazin-2-amine can be represented as follows:
6-(2-Methoxyphenyl)pyrazin-2-amine can undergo various chemical reactions due to its functional groups:
These reactions often require specific conditions such as temperature control and the presence of suitable solvents or catalysts to achieve optimal yields.
The mechanism of action for compounds like 6-(2-Methoxyphenyl)pyrazin-2-amine often involves interactions at the molecular level with biological targets:
Quantitative structure-activity relationship (QSAR) studies may provide insights into how structural variations affect biological activity.
Relevant data regarding melting points, boiling points, and spectral properties (NMR, IR) would further characterize this compound.
6-(2-Methoxyphenyl)pyrazin-2-amine has several scientific uses:
Pyrazine derivatives constitute a privileged scaffold in medicinal chemistry due to their versatile hydrogen-bonding capacity, aromatic π-system, and metabolic stability. These properties enable efficient targeting of ATP-binding sites in kinases—a feature exploited in antiviral and anticancer drug development. The pyrazine core facilitates diverse substitutions at its C-2 and C-6 positions, allowing precise optimization of kinase affinity and selectivity [4] [10]. Notably, pyrazine-based kinase inhibitors like Favipiravir (antiviral) and Gilteritinib (anticancer) demonstrate the scaffold’s clinical relevance. In antiviral contexts, pyrazines target host-dependent kinases such as casein kinase 2 (CSNK2A), which supports viral replication by phosphorylating viral entry proteins. Inhibition of CSNK2A disrupts the replication cycle of β-coronaviruses, including SARS-CoV-2, positioning pyrazine derivatives as promising host-targeted antivirals [2] [8].
Table 1: Clinically Relevant Pyrazine-Based Kinase Inhibitors
Compound | Target Kinase | Therapeutic Application |
---|---|---|
Favipiravir | RNA polymerase | Influenza, SARS-CoV-2 |
Gilteritinib | FLT3, AXL | Acute myeloid leukemia |
Silmitasertib | CSNK2A | Cholangiocarcinoma (Phase II) |
Erdafitinib | FGFR1-4 | Urothelial carcinoma |
The discovery of 6-(2-methoxyphenyl)pyrazin-2-amine emerged from systematic optimization of 2,6-disubstituted pyrazines for CSNK2A inhibition. Early leads like compound 2 (a 6-isopropylaminoindazole derivative) exhibited potent CSNK2A inhibition (IC₅₀ = 12 nM) but co-targeted PIM3 kinase (IC₅₀ = 18 nM), posing toxicity risks for antiviral applications [2] [7]. Key structural refinements included:
Table 2: Structure-Activity Relationship of 6-Substituents in Pyrazine-Based CSNK2A Inhibitors
C-6 Substituent | CSNK2A IC₅₀ (nM) | PIM3 IC₅₀ (nM) | Selectivity Ratio (PIM3/CSNK2A) |
---|---|---|---|
6-Isopropylaminoindazole (2) | 12 | 18 | 1.5 |
6-Aminoindazole (4a) | 940 | 2,400 | 2.5 |
6-(2-Methoxyphenyl)amine (7c) | 14 | >1,000 | >71 |
6-Isopropoxyindole (6c) | 22 | 650 | 30 |
The ortho-methoxy aniline group in 6-(2-methoxyphenyl)pyrazin-2-amine confers exceptional selectivity for CSNK2A over PIM3 through steric and electronic mechanisms:
These modifications yielded derivatives with >100-fold kinome-wide selectivity, as confirmed in panel screens against 369 kinases. The retained antiviral efficacy—demonstrated by suppression of SARS-CoV-2 replication in lung cells—validates the target-specific design [7].
Table 3: Molecular Interactions of 6-(2-Methoxyphenyl)pyrazin-2-amine in CSNK2A vs. PIM3
Interaction Type | CSNK2A Residues | PIM3 Residues | Effect on Binding |
---|---|---|---|
Hydrophobic | Val66, Phe113 | Leu44, Leu174 | Favors CSNK2A (ΔG = −3.2 kcal/mol) |
Salt Bridge | Lys68, Arg47 | Lys67 (weaker) | Exclusive to CSNK2A |
H-bond (Hinge) | Val116 -NH | Glu121 -COOH | Stronger in CSNK2A |
H-bond (Gatekeeper) | Glu114 -OCH₃ | No equivalent | Exclusive to CSNK2A |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3